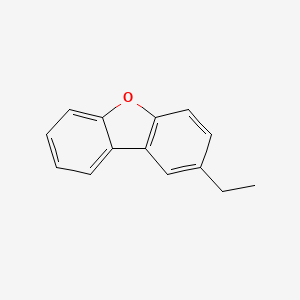

2-Ethyldibenzofuran

Description

BenchChem offers high-quality 2-Ethyldibenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyldibenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

53386-99-5 |

|---|---|

Molecular Formula |

C14H12O |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-ethyldibenzofuran |

InChI |

InChI=1S/C14H12O/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9H,2H2,1H3 |

InChI Key |

DJTHVLRZQJQQLK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethyldibenzofuran from 4-Fluoro-2-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for 2-ethyldibenzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science, starting from the readily available precursor, 4-fluoro-2-nitrobenzaldehyde. While a direct, one-pot synthesis is not established, a rational and feasible synthetic pathway can be designed by combining well-established named reactions. This document provides a detailed theoretical framework, including experimental protocols adapted from analogous transformations, and quantitative data where available, to guide researchers in the practical execution of this synthesis.

Synthetic Strategy Overview

The proposed synthesis of 2-ethyldibenzofuran from 4-fluoro-2-nitrobenzaldehyde is envisioned as a three-stage process. The core strategy involves the initial construction of a diaryl ether intermediate, followed by the formation of the central furan ring to yield the dibenzofuran scaffold, and finally, the conversion of the aldehyde functionality to the target ethyl group.

The key transformations in this synthetic sequence are:

-

Ullmann Condensation: Formation of a diaryl ether by the reaction of 4-fluoro-2-nitrobenzaldehyde with 2-ethylphenol. The electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution.

-

Cadogan Cyclization: Reductive cyclization of the intermediate 2-nitrodiphenyl ether to construct the dibenzofuran core. This reaction typically involves deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular cyclization.

-

Wolff-Kishner Reduction: Conversion of the aldehyde group on the dibenzofuran scaffold to an ethyl group. This reduction is performed under basic conditions, which is compatible with the dibenzofuran ring system.

Caption: Proposed synthetic pathway for 2-ethyldibenzofuran.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis. The protocols are based on analogous reactions found in the literature and are intended to serve as a starting point for optimization.

Step 1: Synthesis of 2-(2-Ethylphenoxy)-4-nitrobenzaldehyde via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically catalyzed by copper.[1][2][3][4][5] The reaction between an aryl halide and a phenol is facilitated by a base. In this proposed step, the fluorine atom in 4-fluoro-2-nitrobenzaldehyde is activated by the ortho-nitro group, making it susceptible to nucleophilic substitution by the phenoxide of 2-ethylphenol.

Reaction Scheme:

Experimental Protocol (Adapted from analogous Ullmann ether syntheses):

| Parameter | Value/Description |

| Reactants | 4-Fluoro-2-nitrobenzaldehyde (1.0 eq.), 2-Ethylphenol (1.2 eq.) |

| Catalyst | Copper(I) iodide (CuI) (0.1 eq.) |

| Base | Potassium carbonate (K₂CO₃) (2.0 eq.) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 120-140 °C |

| Reaction Time | 12-24 hours |

| Work-up | 1. Cool the reaction mixture to room temperature. 2. Pour into water and extract with ethyl acetate. 3. Wash the organic layer with brine. 4. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. |

| Purification | Column chromatography on silica gel (e.g., hexane/ethyl acetate gradient). |

| Expected Yield | 60-80% (based on analogous reactions) |

Table 1: Proposed reaction conditions for the Ullmann condensation.

Step 2: Synthesis of 2-Ethyldibenzofuran-x-carbaldehyde via Cadogan Cyclization

The Cadogan cyclization is a powerful method for synthesizing carbazoles and dibenzofurans from 2-nitrobiphenyls or 2-nitrodiphenyl ethers, respectively.[6] The reaction typically involves a deoxygenation of the nitro group using a trivalent phosphorus reagent, such as triethyl phosphite, to generate a nitrene intermediate which then undergoes cyclization.

Prior to the Cadogan cyclization, the nitro group of 2-(2-ethylphenoxy)-4-nitrobenzaldehyde must be reduced to an amine. A common method for this transformation in the presence of an aldehyde is the use of tin(II) chloride in hydrochloric acid.[7][8][9][10]

Sub-step 2a: Reduction of the Nitro Group

Reaction Scheme:

Experimental Protocol (Adapted from analogous nitro group reductions):

| Parameter | Value/Description |

| Reactant | 2-(2-Ethylphenoxy)-4-nitrobenzaldehyde (1.0 eq.) |

| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq.) |

| Solvent | Ethanol or Ethyl acetate |

| Acid | Concentrated Hydrochloric Acid (HCl) |

| Temperature | Room temperature to 60 °C |

| Reaction Time | 2-6 hours |

| Work-up | 1. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. 2. Extract with ethyl acetate. 3. Wash the organic layer with water and brine. 4. Dry over anhydrous sodium sulfate and concentrate. |

| Purification | The crude amine is often used directly in the next step without further purification. |

| Expected Yield | >90% (based on analogous reactions) |

Table 2: Proposed conditions for the reduction of the nitro group.

Sub-step 2b: Pschorr Cyclization (An alternative to Cadogan)

An alternative to the Cadogan reaction for the cyclization of the amino diaryl ether is the Pschorr cyclization. This reaction involves the diazotization of the amino group followed by an intramolecular radical cyclization, often catalyzed by copper.

Reaction Scheme:

Caption: Mechanism of the Pschorr cyclization.

Experimental Protocol (Adapted from analogous Pschorr cyclizations):

| Parameter | Value/Description |

| Reactant | 2-Amino-2'-(2-ethylphenoxy)benzaldehyde (1.0 eq.) |

| Reagents | Sodium nitrite (NaNO₂) (1.1 eq.), Hydrochloric acid (HCl) |

| Catalyst | Copper(I) oxide (Cu₂O) or Copper powder (catalytic amount) |

| Solvent | Water, Ethanol |

| Temperature | 0 °C for diazotization, then heated to reflux for cyclization. |

| Reaction Time | 1-3 hours for diazotization, 2-6 hours for cyclization. |

| Work-up | 1. Cool the reaction mixture. 2. Extract with an organic solvent (e.g., dichloromethane or ethyl acetate). 3. Wash the organic layer with water and brine. 4. Dry over anhydrous sodium sulfate and concentrate. |

| Purification | Column chromatography on silica gel. |

| Expected Yield | 40-60% (Pschorr reactions often give moderate yields) |

Table 3: Proposed conditions for the Pschorr cyclization.

Step 3: Synthesis of 2-Ethyldibenzofuran via Wolff-Kishner Reduction

The final step is the reduction of the aldehyde group to an ethyl group. The Wolff-Kishner reduction is a suitable method for this transformation, as it is performed under basic conditions and is effective for the deoxygenation of aldehydes and ketones.[11][12][13]

Reaction Scheme:

Caption: Simplified mechanism of the Wolff-Kishner reduction.

Experimental Protocol (Huang-Minlon Modification of the Wolff-Kishner Reduction):

| Parameter | Value/Description |

| Reactant | 2-Ethyldibenzofuran-x-carbaldehyde (1.0 eq.) |

| Reagents | Hydrazine hydrate (H₂NNH₂·H₂O) (4-5 eq.), Potassium hydroxide (KOH) (4-5 eq.) |

| Solvent | Diethylene glycol or Triethylene glycol |

| Temperature | Heat to reflux (typically 180-200 °C) |

| Reaction Time | 3-6 hours |

| Work-up | 1. Cool the reaction mixture. 2. Dilute with water and extract with a non-polar solvent (e.g., hexane or toluene). 3. Wash the organic layer with water and brine. 4. Dry over anhydrous sodium sulfate and concentrate. |

| Purification | Column chromatography on silica gel or distillation under reduced pressure. |

| Expected Yield | 70-90% (based on analogous reactions) |

Table 4: Proposed conditions for the Wolff-Kishner reduction.

Alternative Synthetic Considerations

Researchers may consider alternative strategies for each step, depending on substrate tolerance and available reagents.

-

For Diaryl Ether Formation: Palladium-catalyzed Buchwald-Hartwig amination could be an alternative to the Ullmann condensation, potentially offering milder reaction conditions.

-

For Dibenzofuran Formation: A palladium-catalyzed intramolecular C-H arylation of the diaryl ether could be explored as a more modern alternative to the Cadogan or Pschorr cyclizations.

-

For Aldehyde Reduction: The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is another classic method for converting aldehydes to alkanes.[8][9] However, its strongly acidic conditions might not be compatible with all substrates. Another alternative is a two-step process involving reduction of the aldehyde to an alcohol with a reagent like sodium borohydride, followed by conversion of the alcohol to a halide and subsequent reduction. A Grignard reaction on the aldehyde followed by reduction of the resulting secondary alcohol could also be a viable route to introduce the ethyl group.[14][15][16][17]

Safety Considerations

-

4-Fluoro-2-nitrobenzaldehyde: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ullmann Condensation: Often requires high temperatures and the use of a high-boiling solvent like DMF, which is a reproductive toxin. Work in a well-ventilated fume hood.

-

Cadogan and Pschorr Cyclizations: Diazonium salts formed in the Pschorr reaction can be explosive when dry. They should be kept in solution and used immediately. Triethyl phosphite used in the Cadogan reaction is flammable and has a strong, unpleasant odor.

-

Wolff-Kishner Reduction: Hydrazine is highly toxic and a suspected carcinogen. This reaction should be performed in a well-ventilated fume hood with appropriate PPE. The reaction is also run at high temperatures.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Perform all reactions in a well-ventilated fume hood.

Conclusion

The synthesis of 2-ethyldibenzofuran from 4-fluoro-2-nitrobenzaldehyde presents a challenging but feasible synthetic problem that can be addressed through a logical sequence of well-established organic reactions. This technical guide provides a comprehensive theoretical framework and adaptable experimental protocols to aid researchers in achieving this synthetic goal. Careful optimization of each step will be necessary to maximize yields and purity. The successful synthesis of this and related dibenzofuran derivatives will be valuable for further investigation into their potential applications in drug discovery and materials science.

References

- 1. Ullmann Diaryl Ether Synthesis - Art Boulevard [artboulevard.org]

- 2. Ullmann Reaction [drugfuture.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]

- 6. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: [vedantu.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. quora.com [quora.com]

- 16. chemrevise.org [chemrevise.org]

- 17. quora.com [quora.com]

Spectroscopic Profile of 2-Ethyldibenzofuran: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-ethyldibenzofuran. Designed for researchers, scientists, and professionals in drug development, this document outlines the anticipated nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics of this compound. The information herein is synthesized from established principles of spectroscopy and data from structurally related compounds, offering a robust predictive model in the absence of direct experimental data. Detailed experimental protocols for acquiring such data are also provided, alongside graphical representations of analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 2-ethyldibenzofuran. These predictions are based on the known spectral properties of dibenzofuran, the effects of ethyl substitution on aromatic systems, and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data for 2-Ethyldibenzofuran

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.10 | d | 1H | H-4 |

| ~ 7.95 | d | 1H | H-6 |

| ~ 7.60 | m | 2H | H-1, H-9 |

| ~ 7.45 | t | 1H | H-8 |

| ~ 7.35 | t | 1H | H-7 |

| ~ 7.25 | dd | 1H | H-3 |

| ~ 2.80 | q | 2H | -CH₂- |

| ~ 1.30 | t | 3H | -CH₃ |

Solvent: CDCl₃. Reference: TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for 2-Ethyldibenzofuran

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156.5 | C-9a |

| ~ 156.0 | C-4b |

| ~ 142.0 | C-2 |

| ~ 127.5 | C-4 |

| ~ 127.0 | C-6 |

| ~ 124.5 | C-1 |

| ~ 123.0 | C-8 |

| ~ 121.0 | C-7 |

| ~ 120.5 | C-4a |

| ~ 118.0 | C-5a |

| ~ 111.5 | C-9 |

| ~ 111.0 | C-3 |

| ~ 29.0 | -CH₂- |

| ~ 16.0 | -CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ (77.16 ppm).

Table 3: Predicted Mass Spectrometry Data for 2-Ethyldibenzofuran

| m/z | Relative Intensity | Assignment |

| 196 | High | [M]⁺ (Molecular Ion) |

| 181 | High | [M - CH₃]⁺ |

| 168 | Moderate | [M - C₂H₄]⁺ |

| 152 | Moderate | [M - C₂H₅ - H]⁺ |

| 139 | Moderate | [Dibenzofuran radical cation - H]⁺ |

Ionization Method: Electron Ionization (EI).

Table 4: Predicted Infrared (IR) Absorption Data for 2-Ethyldibenzofuran

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2965-2850 | Medium-Strong | Aliphatic C-H Stretch |

| 1600-1585 | Medium | Aromatic C=C Stretch |

| 1500-1400 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O Stretch |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

Sample Preparation: KBr pellet or thin film.

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Absorption Data for 2-Ethyldibenzofuran

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| ~ 210 | High | Ethanol |

| ~ 250 | Medium | Ethanol |

| ~ 280 | Medium | Ethanol |

| ~ 300 | Low | Ethanol |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of 2-ethyldibenzofuran is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: The proton spectrum is acquired with a spectral width of -2 to 12 ppm, a pulse angle of 45°, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically averaged.

-

¹³C NMR Acquisition: The carbon spectrum is acquired with proton decoupling. A spectral width of 0 to 220 ppm, a pulse angle of 30°, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds are used. Approximately 1024 scans are averaged to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) followed by a Fourier transform. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C.

2. Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of 2-ethyldibenzofuran in a volatile solvent such as methanol or dichloromethane is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) system for separation from any impurities.

-

Ionization: Electron Ionization (EI) is employed. The sample molecules in the gas phase are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[1]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

3. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 2-ethyldibenzofuran is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded over the range of 4000 to 400 cm⁻¹.

-

Data Presentation: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of 2-ethyldibenzofuran is prepared in a UV-grade solvent, such as ethanol or cyclohexane.[2] This stock solution is then serially diluted to a concentration that results in an absorbance reading between 0.1 and 1.0 in the wavelength range of interest.

-

Instrumentation: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: A quartz cuvette (1 cm path length) is filled with the pure solvent to record a baseline correction. The same cuvette is then rinsed and filled with the sample solution. The absorbance is measured over a wavelength range of approximately 200 to 400 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Visualizations

The following diagrams illustrate the general experimental workflows for the described spectroscopic techniques.

Caption: General workflow for NMR spectroscopy analysis.

Caption: General workflow for Mass Spectrometry analysis.

Caption: General workflow for IR spectroscopy analysis.

Caption: General workflow for UV-Vis spectroscopy analysis.

References

The Elusive 2-Ethyldibenzofuran: A Technical Overview of a Sparsely Documented Molecule

An In-depth Examination of the Dibenzofuran Core and the Anticipated Properties of its 2-Ethyl Derivative for Researchers, Scientists, and Drug Development Professionals.

Introduction

Dibenzofuran and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry, materials science, and environmental science.[1] The fused benzene and furan ring system of the dibenzofuran core imparts a unique electronic and structural framework, making it a privileged scaffold in the design of novel bioactive molecules and functional materials.[2] This technical guide aims to provide a comprehensive overview of the chemical properties of the dibenzofuran nucleus, with a specific focus on the anticipated, yet largely undocumented, characteristics of 2-ethyldibenzofuran.

While extensive research has been conducted on various substituted dibenzofurans, a thorough investigation of publicly available scientific literature reveals a notable absence of specific data for 2-ethyldibenzofuran. This guide, therefore, will present the known properties of the parent dibenzofuran molecule as a foundational reference. Furthermore, it will extrapolate the expected properties of 2-ethyldibenzofuran based on established chemical principles and the known effects of alkyl substitution on aromatic systems. This document will also outline general synthetic and analytical methodologies applicable to the preparation and characterization of this and other similar dibenzofuran derivatives.

Physicochemical Properties of the Dibenzofuran Core

The fundamental properties of the parent dibenzofuran molecule provide a crucial baseline for understanding its derivatives. Dibenzofuran is a white, crystalline solid at room temperature, exhibiting low solubility in water but good solubility in nonpolar organic solvents.[3]

Table 1: Physicochemical Properties of Dibenzofuran

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈O | [4] |

| Molecular Weight | 168.19 g/mol | [4] |

| Melting Point | 80-82 °C | |

| Boiling Point | 287 °C | [3] |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in acetic acid, benzene, diethyl ether, ethanol | |

| LogP (Octanol-Water Partition Coefficient) | 4.12 | [3] |

For 2-ethyldibenzofuran, it is anticipated that the addition of an ethyl group would lead to a slight increase in molecular weight and lipophilicity (LogP). The melting and boiling points may also be altered compared to the parent compound, though the precise values remain undetermined without experimental data.

Synthesis of Substituted Dibenzofurans

The synthesis of dibenzofuran derivatives can be achieved through various strategies, often involving the formation of the central furan ring by cyclization of precursor molecules.[5] While a specific protocol for 2-ethyldibenzofuran is not documented, a general and adaptable approach involves the palladium-catalyzed intramolecular C-H arylation of a suitably substituted diphenyl ether.

General Experimental Protocol: Synthesis of a 2-Substituted Dibenzofuran

This hypothetical protocol is based on established methods for the synthesis of substituted dibenzofurans.[2]

Materials:

-

Substituted 2-phenoxybiphenyl precursor

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the substituted 2-phenoxybiphenyl (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2-substituted dibenzofuran.

Characterization: The structure and purity of the synthesized compound would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

References

An In-depth Technical Guide on 2-Ethyldibenzofuran: Molecular Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure of 2-Ethyldibenzofuran

2-Ethyldibenzofuran is a heterocyclic aromatic compound. Its structure consists of a central furan ring fused to two benzene rings, with an ethyl group substituted at the second position of the dibenzofuran core.

Chemical Identifiers

A summary of the key chemical identifiers for 2-ethyldibenzofuran is presented in the table below.

| Identifier | Value |

| Molecular Formula | C₁₄H₁₂O |

| SMILES | CCC1=CC2=C(C=C1)OC3=CC=CC=C32 |

| InChIKey | DJTHVLRZQJQQLK-UHFFFAOYSA-N |

Analytical Characterization (General Considerations)

While specific analytical data for 2-ethyldibenzofuran is not available in the public domain, the analytical techniques for substituted dibenzofurans are well-established, particularly in the context of environmental analysis of related compounds like polychlorinated dibenzofurans.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 2-ethyldibenzofuran would be expected to show characteristic signals for the ethyl group (a triplet and a quartet) and a complex pattern of aromatic protons. The exact chemical shifts and coupling constants would depend on the electronic environment of each proton.

-

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including those of the ethyl group and the aromatic rings.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a critical tool for the identification and quantification of dibenzofuran derivatives. Electron ionization (EI) is a common technique that would likely lead to the formation of a prominent molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy: The IR spectrum of 2-ethyldibenzofuran would be expected to exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the ethyl group, as well as C-O-C stretching of the furan ring.

Synthesis of Substituted Dibenzofurans (General Methodologies)

Specific experimental protocols for the synthesis of 2-ethyldibenzofuran have not been identified. However, general synthetic strategies for substituted dibenzofurans often involve:

-

Palladium-catalyzed cross-coupling reactions: Methods like the Suzuki or Stille coupling can be employed to construct the dibenzofuran core or to introduce substituents onto a pre-existing dibenzofuran scaffold.

-

Cyclization reactions: Intramolecular cyclization of appropriately substituted diphenyl ethers can be a viable route to the dibenzofuran ring system.

A generalized workflow for a potential synthetic approach is outlined below.

The Advent of Nitrodibenzofuran: A New Era in Photorelease Technology

A Technical Guide to the Core Principles and Applications of a High-Efficiency Caging Group

Introduction

The precise spatiotemporal control of bioactive molecules is a cornerstone of modern chemical biology and drug development. Photoremovable protecting groups, or "caging groups," have emerged as indispensable tools for releasing effector molecules with a flash of light, thereby enabling the study of complex biological processes with unprecedented resolution. For decades, the field was dominated by nitrobenzyl-based cages. However, in 2006, a significant leap forward was made with the introduction of the nitrodibenzofuran (NDBF) chromophore.[1][2][3] This technical guide provides an in-depth exploration of the discovery, photochemical properties, synthesis, and diverse applications of nitrodibenzofuran, a caging group that has set a new standard for efficiency in one- and two-photon uncaging.

The Discovery of a Superior Photolabile Protector

The development of nitrodibenzofuran was born out of the need for a caging group with significantly improved photochemical properties over existing options. Traditional caging groups, such as the widely used o-nitrobenzyl (oNB) derivatives, often suffered from low quantum yields and limited two-photon absorption cross-sections, restricting their utility in demanding biological experiments.[4][5] A team led by Graham C. R. Ellis-Davies introduced 3-nitrodibenzofuran (NDBF) as a novel chromophore designed for ultra-efficient photolysis.[1][2][6] Their seminal work demonstrated that NDBF exhibits a dramatically higher quantum yield and extinction coefficient, making it 16 to 160 times more efficient than commonly used caged compounds.[1][2][6]

Core Advantages of the Nitrodibenzofuran Caging Group

The superiority of NDBF as a caging group stems from several key photochemical and practical advantages:

-

High Quantum Yield: NDBF boasts a quantum yield of photolysis around 0.7, meaning that a high fraction of absorbed photons leads to the cleavage of the caging group and release of the active molecule.[1][7] This high efficiency minimizes the required light dose, thereby reducing potential phototoxicity in living cells.

-

Large Molar Extinction Coefficient: With a molar extinction coefficient of approximately 18,400 M⁻¹cm⁻¹, NDBF absorbs light very effectively.[1][7] This, combined with its high quantum yield, results in an exceptionally high overall uncaging efficiency.

-

Two-Photon Excitation: NDBF possesses a significant two-photon absorption cross-section (approximately 0.6 GM), enabling uncaging with near-infrared (NIR) light.[1][7] NIR light offers deeper tissue penetration and reduced scattering and phototoxicity compared to UV light, making NDBF highly suitable for in vivo applications and thick tissue samples.[5][6]

-

Rapid Release Kinetics: The photolysis of NDBF-caged compounds is extremely fast, with release rates on the order of 20,000 s⁻¹, allowing for the study of rapid biological processes.[1][7]

-

Clean Photochemistry: The uncaging of NDBF-protected molecules, particularly thiols, proceeds with minimal side product formation, ensuring a clean and efficient release of the desired bioactive compound.[4][8]

Quantitative Photochemical Properties

The performance of a caging group can be quantified by several key parameters. The table below summarizes the reported photochemical properties of NDBF and its derivatives, offering a comparison with other common caging groups.

| Caging Group | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Two-Photon Cross-Section (δu) (GM) | Wavelength for Uncaging (nm) |

| Nitrodibenzofuran (NDBF) | 0.7[1][7] | 18,400[1][7] | ~0.6[1][7] | 365 (one-photon), ~710-800 (two-photon)[4][6] |

| Methoxy-NDBF | Not explicitly stated, but improved two-photon action cross-section | Absorption max shifted to 355 nm[9] | 0.71 - 1.4[9][10] | 365 (one-photon), two-photon optimized[9][10] |

| o-Nitrobenzyl (oNB) | ~0.08[7] | ~500[7] | Low[4][5] | UV range |

| 1-(2-nitrophenyl)ethyl (NPE) | 0.49 - 0.65[7] | ~500[7] | Not significantly improved over oNB | UV range |

Experimental Protocols

Synthesis of NDBF-Caged Compounds

The synthesis of NDBF-caged molecules generally involves two key stages: the synthesis of the reactive NDBF-bromide precursor and its subsequent coupling to the molecule of interest.

1. Synthesis of NDBF-Br:

The synthesis of the key intermediate, NDBF-Br, starts from dibenzofuran and proceeds in four steps.[4] A detailed protocol can be found in the supporting information of Mahmoodi et al., 2016.[4]

2. Caging of a Thiol (Example: Fmoc-Cys(NDBF)-OH):

This procedure is adapted from the work of Mahmoodi et al. (2016) for the caging of cysteine for solid-phase peptide synthesis (SPPS).[4]

-

Reaction: Fmoc-cysteine methyl ester is reacted with NDBF-Br under acidic conditions to yield the NDBF-protected cysteine methyl ester.

-

Hydrolysis: The resulting methyl ester is then hydrolyzed using trimethyltin hydroxide ((CH₃)₃SnOH) to produce the final Fmoc-Cys(NDBF)-OH.

General Protocol for UV Photolysis

The following is a general procedure for the one-photon uncaging of NDBF-protected compounds.[4]

-

Sample Preparation: Dissolve the NDBF-caged compound in a suitable photolysis buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a final concentration of 25–250 µM. For thiol uncaging, the inclusion of a scavenger such as 1 mM dithiothreitol (DTT) is recommended.

-

Irradiation: Transfer the solution to a quartz cuvette. Irradiate with 365 nm UV light using a suitable light source, such as a Rayonet reactor. The duration of irradiation will depend on the concentration of the caged compound and the intensity of the light source.

-

Analysis: Monitor the progress of the uncaging reaction by analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Visualizing the Uncaging Process and Applications

The Uncaging Workflow

The general workflow for utilizing an NDBF-caged compound involves its synthesis, introduction into a biological system in its inactive form, and subsequent activation with light at a specific time and location.

Signaling Pathway Application: Light-Activated Enzyme Substrate

A powerful application of NDBF caging is the controlled activation of enzyme substrates. For instance, a peptide substrate for an enzyme like protein farnesyltransferase can be caged with NDBF on a critical cysteine residue. The caged peptide is unable to be processed by the enzyme. Upon irradiation, the NDBF group is cleaved, exposing the free thiol and rendering the peptide a substrate for the enzyme.

Conclusion

The discovery of nitrodibenzofuran as a caging group has been a transformative development for chemical biology and related fields. Its exceptional photochemical properties, including a high quantum yield, large extinction coefficient, and significant two-photon cross-section, have enabled researchers to control biological processes with greater precision and minimal perturbation. From elucidating the dynamics of calcium signaling to controlling enzyme activity, NDBF has proven to be a versatile and robust tool. As research continues to refine and expand the repertoire of NDBF-caged molecules, its impact on our understanding of complex biological systems and the development of novel therapeutic strategies is set to grow even further.

References

- 1. The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells | Springer Nature Experiments [experiments.springernature.com]

- 3. cn.aminer.org [cn.aminer.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Detection [iris-biotech.de]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis | Blank Research Group in Chemistry [blank.chem.umn.edu]

Unlocking Cellular Processes: A Technical Guide to the Photophysical Properties of Nitrodibenzofuran (NDBF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrodibenzofuran (NDBF) has emerged as a powerful tool in chemical biology and drug development, primarily functioning as a highly efficient, light-sensitive protecting group, often referred to as a "caging" group. This technical guide delves into the core photophysical properties of NDBF that underpin its utility in the spatiotemporal control of bioactive molecules. Unlike traditional fluorophores, the key photophysical characteristic of NDBF is not its intrinsic fluorescence, but rather its exceptional efficiency in undergoing photolysis to release a caged substrate upon one- or two-photon excitation. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and visualizations of relevant workflows and concepts.

Core Photophysical Properties of NDBF

The efficacy of a photocleavable protecting group is determined by its ability to absorb light and efficiently convert that energy into the chemical reaction that liberates the caged molecule. The primary parameters defining this efficiency are the molar extinction coefficient (ε), the uncaging quantum yield (Φu), and the two-photon action cross-section (δu).

| Property | Value | Wavelength | Notes |

| Molar Extinction Coefficient (ε) | 18,400 M⁻¹ cm⁻¹ | ~330-355 nm | Significantly higher than traditional nitrobenzyl-based caging groups.[1][2] |

| Uncaging Quantum Yield (Φu) | ~0.7 | UV (e.g., 350 nm) | Represents a high probability of uncaging upon photon absorption.[1][2][3] |

| Two-Photon Action Cross-Section (δu) | ~0.6 - 1.4 GM | ~710-800 nm | Enables efficient uncaging with near-infrared light, which is less phototoxic and allows for deeper tissue penetration.[1][2][4][5] |

Note: GM stands for Goeppert-Mayer units.

Experimental Protocols

Synthesis of an NDBF-Caged Compound: Fmoc-Cys(NDBF)-OH

The synthesis of NDBF-caged molecules is crucial for their application. Below is a representative protocol for the synthesis of an NDBF-protected cysteine amino acid suitable for solid-phase peptide synthesis.[6]

Materials:

-

Fmoc-Cys-OH (N-α-fluorenylmethyloxycarbonyl-L-cysteine)

-

3-nitro-2-ethyldibenzofuran bromide

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve Fmoc-Cys-OH in DMF.

-

Add DIPEA to the solution to deprotonate the thiol group.

-

Add a solution of 3-nitro-2-ethyldibenzofuran bromide in DMF dropwise to the cysteine solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and purify the product using column chromatography to yield Fmoc-Cys(NDBF)-OH.

Determination of Uncaging Quantum Yield (Φu)

The uncaging quantum yield is a measure of the efficiency of the photolysis reaction. It is typically determined by a comparative method using a well-characterized actinometer.[1][7]

Materials:

-

NDBF-caged compound of interest

-

A suitable actinometer with a known quantum yield (e.g., MNI-glutamate)

-

Solvent (e.g., aqueous buffer)

-

UV-Vis spectrophotometer

-

High-performance liquid chromatography (HPLC) system

-

UV light source with a narrow bandpass filter (e.g., 350 ± 5 nm)

Procedure:

-

Prepare solutions of the NDBF-caged compound and the actinometer in the same solvent. Adjust the concentrations so that both solutions have the same optical density at the photolysis wavelength.

-

Irradiate both solutions with the UV light source for a defined period.

-

Analyze the photolyzed solutions using HPLC to quantify the amount of the starting caged compound that has been consumed.

-

The uncaging quantum yield of the NDBF compound (Φu_NDBF) can be calculated using the following equation:

Φu_NDBF = Φu_actinometer * (rate_NDBF / rate_actinometer)

where rate is the rate of disappearance of the caged compound.

Two-Photon Uncaging and Determination of Action Cross-Section (δu)

Two-photon uncaging allows for precise spatial control of substrate release deep within scattering samples like biological tissue.[1][8][9]

Materials:

-

NDBF-caged compound

-

A suitable reference compound with a known two-photon action cross-section (e.g., 6-bromo-7-hydroxycoumarin-4-ylmethyl acetate, Bhc-OAc)[5]

-

Two-photon laser scanning microscope with a tunable Ti:sapphire laser

-

HPLC system

Procedure:

-

Prepare solutions of the NDBF-caged compound and the reference compound.

-

Irradiate the solutions with the two-photon laser at the desired wavelength (e.g., 800 nm) for a specific duration and laser power.

-

Analyze the photolyzed solutions by HPLC to determine the extent of uncaging.

-

The two-photon action cross-section (δu) is calculated by comparing the rate of photolysis of the NDBF compound to that of the reference standard under identical irradiation conditions.

Visualizations

Synthesis of an NDBF-Caged Compound

Caption: General synthesis scheme for an NDBF-caged thiol-containing substrate.

Experimental Workflow for NDBF Uncaging

Caption: Workflow for one- and two-photon uncaging experiments.

Conceptual Diagram of Light-Controlled Drug Release

Caption: Conceptual diagram of NDBF-mediated, light-activated drug release.

Conclusion

The photophysical properties of NDBF make it a superior photocleavable protecting group for a wide range of applications, from fundamental biological research to the development of novel phototherapeutics. Its high molar extinction coefficient and uncaging quantum yield in the UV region, combined with an excellent two-photon action cross-section in the near-infrared, provide researchers with a versatile tool for precise spatiotemporal control over the activity of caged molecules. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for the effective implementation of NDBF-based technologies in the laboratory. As research in this area continues, further refinements and applications of NDBF and related photochemistries are anticipated to drive new discoveries in science and medicine.

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improved synthesis of the two-photon caging group 3-nitro-2-ethyldibenzofuran and its application to a caged thymidine phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and characterization of cell-permeant 6-nitrodibenzofuranyl-caged IP3 - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

Methodological & Application

3-Nitro-2-ethyldibenzofuran: A Versatile Two-Photon Caging Group for High-Precision Spatiotemporal Control

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-ethyldibenzofuran (NDBF) has emerged as a promising two-photon caging group for the spatiotemporal control of bioactive molecules. Its favorable photophysical properties, including a significant two-photon absorption cross-section, enable the precise release of caged compounds in a highly localized manner using near-infrared light. This technology offers significant advantages over traditional uncaging methods, such as reduced photodamage to biological samples and deeper tissue penetration. These characteristics make NDBF an invaluable tool for a wide range of applications, from fundamental cell biology research to the development of targeted drug delivery systems.

This document provides a comprehensive overview of the properties and applications of 3-nitro-2-ethyldibenzofuran as a two-photon caging group, including its synthesis, photophysical characteristics, and detailed protocols for its use in two-photon uncaging experiments.

Photophysical and Photochemical Properties

The utility of a two-photon caging group is defined by its photophysical and photochemical parameters. The key data for 3-nitro-2-ethyldibenzofuran and its derivatives are summarized in the table below.

| Property | Value | Wavelength | Caged Molecule | Reference |

| One-Photon Absorption Maximum (λmax) | ~330 nm | - | - | [1] |

| Molar Extinction Coefficient (ε) at λmax | ~18,400 M⁻¹cm⁻¹ | ~330 nm | - | [1] |

| Two-Photon Absorption Cross-Section (δ) | 12.3 ± 5.0 GM | 810 nm | - | [1] |

| Two-Photon Uncaging Cross-Section (δu) | 0.6 GM | 710 nm | Thymidine | [1] |

| 0.71-1.4 GM | Not Specified | Cysteine | [2] | |

| Quantum Yield of Uncaging (Φu) | Not Specified | - | - | - |

Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). The uncaging quantum yield can vary depending on the nature of the caged molecule and the local environment.

Synthesis of NDBF-Caged Compounds

An improved and efficient synthetic route for 3-nitro-2-ethyldibenzofuran has been developed, making this caging group more accessible for research.[3] The synthesis typically involves the formation of the dibenzofuran ring via a Heck reaction.[3] Once the NDBF core is synthesized, it can be functionalized to react with the desired bioactive molecule. For instance, an NDBF-caged thymidine phosphoramidite has been successfully synthesized for incorporation into oligonucleotides.[3]

Experimental Protocols

Protocol 1: Two-Photon Uncaging of NDBF-Caged Peptides in Live Cells

This protocol provides a general framework for the two-photon uncaging of NDBF-caged peptides within living cells. Specific parameters may need to be optimized depending on the cell type, the caged peptide, and the experimental setup.

Materials:

-

Live cells cultured on glass-bottom dishes suitable for microscopy.

-

NDBF-caged peptide stock solution (e.g., in DMSO).

-

Cell culture medium.

-

Two-photon laser scanning microscope equipped with a femtosecond-pulsed near-infrared (NIR) laser (e.g., Ti:Sapphire laser).

-

High numerical aperture (NA) objective lens (e.g., >1.0 NA, water or oil immersion).

-

Image analysis software.

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes and culture to the desired confluency.

-

On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.

-

-

Loading of the Caged Peptide:

-

Prepare a working solution of the NDBF-caged peptide in culture medium. The final concentration will depend on the specific peptide and its cellular uptake efficiency (typically in the µM to mM range).

-

Incubate the cells with the caged peptide solution for a sufficient time to allow for cellular uptake. Incubation time and temperature should be optimized.

-

Wash the cells gently with fresh medium to remove any extracellular caged peptide.

-

-

Two-Photon Uncaging Setup:

-

Mount the dish with the loaded cells onto the stage of the two-photon microscope.

-

Select an appropriate excitation wavelength for the NDBF caging group (e.g., in the range of 700-850 nm, based on the two-photon absorption spectrum).

-

Focus on the desired cellular region of interest (ROI) where uncaging is to be performed.

-

-

Uncaging and Imaging:

-

Define the uncaging ROI using the microscope software. This can be a single point, a line, or a defined area.

-

Set the laser power and dwell time for the uncaging pulse. These parameters need to be carefully optimized to achieve efficient uncaging without causing photodamage. Start with low laser power and short dwell times and gradually increase until the desired biological effect is observed.

-

Simultaneously with or immediately after uncaging, acquire fluorescence images if the released peptide or a downstream cellular event is fluorescently labeled.

-

-

Data Analysis:

-

Analyze the acquired images to quantify the biological response to the uncaged peptide. This may involve measuring changes in fluorescence intensity, cellular morphology, or other relevant parameters.

-

Visualizations

Signaling Pathway: Light-Activated Enzyme Inhibition

Caption: Light-activated inhibition of a target enzyme using an NDBF-caged inhibitor.

Experimental Workflow: Two-Photon Uncaging in a Cellular Context

Caption: A step-by-step workflow for a typical two-photon uncaging experiment.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-nitro-2-ethyldibenzofuran and its derivatives. It is recommended to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Cytotoxicity: Specific cytotoxicity data for 3-nitro-2-ethyldibenzofuran is not extensively available in the public domain. However, some nitroaromatic compounds are known to have potential cytotoxic and mutagenic effects.[4] Therefore, it is crucial to handle NDBF and its derivatives with care and to perform appropriate cytotoxicity assays (e.g., MTT, neutral red uptake) to determine the safe concentration range for use in live-cell experiments.

Photostability: The photostability of the NDBF caging group is an important consideration for experimental design. Prolonged exposure to ambient light, especially UV, should be avoided to prevent premature uncaging. Solutions of NDBF-caged compounds should be stored in the dark and handled under subdued light conditions.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low uncaging efficiency | Insufficient laser power or dwell time. | Gradually increase laser power and/or dwell time at the ROI. |

| Incorrect excitation wavelength. | Ensure the laser is tuned to an appropriate wavelength for two-photon excitation of NDBF. | |

| Low concentration of the caged compound at the ROI. | Increase the loading concentration or incubation time. | |

| Cellular damage or phototoxicity | Laser power is too high. | Reduce the laser power or dwell time. Use the minimum power necessary to achieve the desired effect. |

| Non-specific absorption and heating. | Ensure the use of a high NA objective to minimize the focal volume. | |

| High background signal | Incomplete washout of extracellular caged compound. | Improve the washing steps after loading. |

| Spontaneous hydrolysis of the caged compound. | Prepare fresh solutions of the caged compound before each experiment. |

Conclusion

3-Nitro-2-ethyldibenzofuran is a powerful and versatile two-photon caging group that offers researchers precise spatiotemporal control over the release of bioactive molecules. Its favorable photochemical properties make it a valuable tool for a wide array of biological investigations. By following the provided protocols and considering the key experimental parameters, researchers can effectively utilize NDBF to dissect complex biological processes with high precision. Further research into the cytotoxicity and a more detailed characterization of the two-photon absorption spectrum will continue to enhance the utility of this promising caging group.

References

- 1. conservancy.umn.edu [conservancy.umn.edu]

- 2. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved synthesis of the two-photon caging group 3-nitro-2-ethyldibenzofuran and its application to a caged thymidine phosphoramidite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Cellular Delivery of NDBF-Caged Oligonucleotides

Introduction

Conditionally activated ("caged") oligonucleotides are powerful tools for achieving spatiotemporal control over biological processes.[1][2] By temporarily blocking an oligonucleotide's function with a photoremovable protecting group (PPG), researchers can precisely initiate its activity using light.[3][4] Among the various PPGs, the 3-nitro-2-ethyldibenzofuran (NDBF) group is notable for its application as a two-photon caging group, which allows for activation with near-infrared (NIR) light.[3] This property offers significant advantages over traditional UV-activated caging groups, including deeper tissue penetration and reduced phototoxicity, making NDBF-caged oligonucleotides ideal for in vivo and complex cellular studies.[5]

These application notes provide a comprehensive overview and protocols for the synthesis, cellular delivery, and photoactivation of NDBF-caged oligonucleotides.

Principle of NDBF Caging

The NDBF moiety is installed on a nucleobase, typically at a position involved in Watson-Crick hydrogen bonding.[1][3] This bulky group sterically hinders the oligonucleotide from hybridizing with its target sequence (e.g., an mRNA molecule), rendering it biologically inactive.[6] The oligonucleotide can be delivered into cells in this inert state using various transfection methods. Upon irradiation with light of an appropriate wavelength (e.g., >400 nm for one-photon or ~720-800 nm for two-photon excitation), the NDBF group is cleaved, liberating the native oligonucleotide.[3][7] The uncaged, active oligonucleotide can then bind to its target and exert its biological function, such as antisense-mediated gene silencing.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the light-triggered delivery and activation of oligonucleotides. While data specific to NDBF-caged oligonucleotides is emerging, parameters from analogous light-inducible systems provide valuable benchmarks.

Table 1: Light-Triggered Release & Transfection Efficiency Data from a comparable system using Indocyanine Green (ICG) as a photosensitizer for light-triggered liposomal release.

| Parameter | Value | Conditions | Source |

| Oligonucleotide Release | ~90% | 1-minute exposure to 808 nm light (370 mW/cm²) at 37°C. | [8][9][10] |

| Transfection Efficacy | 70% - 80% | HeLa cells, EGFP-based splicing assay. | [8][10] |

| ICG Concentration | 14 µM - 35 µM | Co-incubation with oligonucleotides. | [9] |

| Liposome Concentration | 0.5 mM - 1.4 mM | Overnight incubation with cells. | [9] |

Table 2: Cytotoxicity of Light-Triggered Delivery Data from an ICG-based light-triggered delivery system.

| Parameter | Value | Time Point | Source |

| Reduction in Cell Viability | 25% - 35% | 1-2 days post-transfection. | [8][9][10] |

| Cell Growth Recovery | Returned to control levels | 4 days post-transfection. | [8][9][10] |

Experimental Protocols

Protocol 1: Synthesis of NDBF-Caged Thymidine Phosphoramidite

This protocol is based on the improved synthesis of NDBF-caged thymidine phosphoramidite, which is a necessary building block for incorporating the caging group into an oligonucleotide via solid-phase synthesis.[5]

Materials:

-

5′-O-(4,4′-dimethoxytrityl)thymidine (DMT-dT)

-

3-nitro-2-ethyldibenzofuran (NDBF) derivative (e.g., the bromo-functionalized caging group precursor)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

-

2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Caging Reaction:

-

Dissolve DMT-dT and the NDBF precursor in DMF.

-

Cool the reaction to 0 °C in an ice bath.

-

Add Cs₂CO₃ slowly while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until completion.

-

Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting NDBF-caged thymidine (DMT-dT-NDBF) using column chromatography.

-

-

Phosphitylation:

-

Dissolve the purified DMT-dT-NDBF in anhydrous DCM.

-

Add DIPEA to the solution.

-

Slowly add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and stir at room temperature under an inert atmosphere (e.g., Argon).

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and purify the final NDBF-caged thymidine phosphoramidite product, typically yielding around 80%.[5]

-

-

Verification: Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Solid-Phase Synthesis of NDBF-Caged Oligonucleotides

This protocol describes the incorporation of the NDBF-caged phosphoramidite into a custom DNA sequence using a standard automated DNA synthesizer.

Materials:

-

NDBF-caged thymidine phosphoramidite (from Protocol 1)

-

Standard DNA phosphoramidites (dA, dG, dC, dT)

-

Controlled Pore Glass (CPG) solid support

-

Standard reagents for DNA synthesis (Activator, Capping, Oxidation, Deblocking solutions)

-

Ammonium hydroxide (NH₄OH) or methylamine (MeNH₂) for cleavage and deprotection

Procedure:

-

Synthesizer Setup: Install the NDBF-caged phosphoramidite on a port of the DNA synthesizer.

-

Sequence Programming: Program the desired oligonucleotide sequence, specifying the position for the incorporation of the NDBF-caged thymidine.

-

Automated Synthesis: Run the standard synthesis cycle. The NDBF caging group is designed to be stable to the conditions used in standard DNA synthesis.[5]

-

Cleavage and Deprotection:

-

Purification: Purify the full-length NDBF-caged oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm.

Protocol 3: Cellular Delivery and Light-Activation

This protocol provides a general method for delivering the NDBF-caged oligonucleotide into cultured cells and subsequently activating it with light.

Materials:

-

Purified NDBF-caged oligonucleotide

-

Cultured mammalian cells (e.g., HeLa, HEK293)

-

Appropriate cell culture medium

-

Lipid-based transfection reagent (e.g., Lipofectamine) or electroporation system

-

Phosphate-Buffered Saline (PBS)

-

Light source capable of emitting at the required wavelength (e.g., >400 nm LED or a two-photon microscope laser at ~720-800 nm)

Procedure:

-

Cell Plating: Plate cells in a suitable format (e.g., 24-well plate) to achieve 70-80% confluency on the day of transfection.

-

Transfection Complex Formation:

-

Dilute the NDBF-caged oligonucleotide in an appropriate volume of serum-free medium.

-

In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Combine the diluted oligonucleotide and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complexes to form.

-

-

Transfection:

-

Aspirate the old medium from the cells and wash once with PBS.

-

Add the transfection complexes dropwise to the cells.

-

Incubate the cells for 4-6 hours at 37 °C.

-

After incubation, replace the transfection medium with fresh, complete culture medium.

-

-

Light Activation (Uncaging):

-

Allow cells to recover for 12-24 hours post-transfection.

-

Expose the specific wells or regions of interest to the light source.

-

For one-photon activation: Use a >400 nm light source. The duration and intensity of exposure must be optimized to ensure complete uncaging while minimizing cytotoxicity.

-

For two-photon activation: Use a focused laser beam (e.g., 720-800 nm) on a confocal or multiphoton microscope for high-precision spatial activation.[3]

-

-

Include "no light" control wells to confirm that the caged oligonucleotide is inactive without photo-stimulation.

-

-

Post-Activation Incubation and Analysis:

-

Return the cells to the incubator for an additional 24-48 hours to allow for the biological effect of the activated oligonucleotide to manifest.

-

Analyze the results using an appropriate assay, such as qPCR or Western blotting to measure target gene knockdown, or fluorescence microscopy to observe effects on reporter genes.

-

Visualizations

The following diagrams illustrate the key workflows and mechanisms associated with NDBF-caged oligonucleotides.

Caption: Workflow for the synthesis and application of NDBF-caged oligonucleotides.

Caption: Mechanism of cellular delivery and light-triggered activation.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Optochemical Control of Deoxyoligonucleotide Function Via a Nucleobase-Caging Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved synthesis of the two-photon caging group 3-nitro-2-ethyldibenzofuran and its application to a caged thymidine phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caged oligonucleotides for studying biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photochemical modifications for DNA/RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Light-Triggered Cellular Delivery of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [helda.helsinki.fi]

Application Notes and Protocols for the Detection of 2-Ethyldibenzofuran in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 2-ethyldibenzofuran, a member of the dibenzofuran family of organic compounds, in various environmental matrices. Dibenzofurans can be released into the environment through industrial processes and combustion, necessitating reliable analytical methods for monitoring and risk assessment. The protocols detailed below are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the analysis of semi-volatile organic compounds.

Analytical Overview

The determination of 2-ethyldibenzofuran in environmental samples typically involves a multi-step process encompassing sample collection, extraction, cleanup, and instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method due to its high sensitivity and selectivity, which is crucial for identifying and quantifying specific isomers in complex matrices.[1][2]

Key Analytical Steps:

-

Sample Collection and Preparation: Proper sample collection and preparation are critical to ensure the integrity of the analysis. This often involves using clean glassware and minimizing sample contamination.

-

Extraction: The target analyte is isolated from the sample matrix using techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or solid-phase extraction (SPE).

-

Cleanup: The extract is purified to remove interfering compounds. This is commonly achieved using column chromatography with adsorbents like silica, alumina, or Florisil.

-

Instrumental Analysis: The purified extract is analyzed by GC-MS. The compound is identified based on its retention time and mass spectrum, and quantified by comparing its response to that of a known standard.

Quantitative Data Summary

| Analyte Class | Matrix | Extraction Method | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |

| Alkylated PAHs & PASHs | Fuel Oil | Solid-Phase Extraction (SPE) | GC-MS/MS | 0.01 - 0.1 ng/mL | 0.1 - 0.5 ng/mL | Not Reported | [3] |

| PCDD/Fs | Food Samples | Not Specified | GC-APCI-MS/MS | - | 0.005–0.101 ng/mL | Not Reported | [1] |

| PCDD/Fs | Food Samples | Not Specified | GC-AEI-MS/MS | - | 0.006–0.201 ng/mL | Not Reported | [1] |

| Mixed Halogenated Dibenzofurans | Soil | Not Specified | GC-MS/MS | Not Reported | 0.41 - 180 ng/g | Not Reported | [2] |

Note: The limits of detection (LOD) and quantitation (LOQ) are highly dependent on the specific instrumentation, sample matrix, and analytical conditions. The values presented above should be considered as indicative.

Experimental Protocols

The following are detailed protocols for the analysis of 2-ethyldibenzofuran in soil/sediment, water, and air samples. These protocols are based on established methods for similar semi-volatile organic compounds.

Protocol 1: Analysis of 2-Ethyldibenzofuran in Soil and Sediment Samples

This protocol describes the extraction and analysis of 2-ethyldibenzofuran from soil and sediment matrices using ultrasonic extraction followed by GC-MS analysis.

1. Sample Preparation and Extraction:

-

1.1. Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sample by thorough mixing.

-

1.2. Spiking with Surrogate Standard: Weigh approximately 10 g of the homogenized sample into a clean extraction thimble or beaker. Spike the sample with a known amount of a suitable surrogate standard (e.g., a deuterated dibenzofuran) to monitor extraction efficiency.

-

1.3. Ultrasonic Extraction:

2. Extract Cleanup:

-

2.1. Concentration: Concentrate the combined extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

-

2.2. Silica Gel Column Chromatography:

-

Prepare a silica gel column by packing a glass column (e.g., 1 cm internal diameter) with 10 g of activated silica gel.

-

Pre-elute the column with n-hexane.

-

Load the concentrated extract onto the column.

-

Elute the column with a suitable solvent or solvent mixture (e.g., n-hexane followed by a mixture of n-hexane and dichloromethane) to separate the analyte from interfering compounds.

-

Collect the fraction containing the dibenzofurans.

-

3. GC-MS Analysis:

-

3.1. Instrumental Conditions:

-

Gas Chromatograph (GC):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3][4]

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.[4]

-

Injector: Splitless mode at 280°C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For SIM mode, monitor characteristic ions of 2-ethyldibenzofuran (the molecular ion and key fragment ions).

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

3.2. Calibration: Prepare a series of calibration standards of 2-ethyldibenzofuran in a suitable solvent. Analyze the standards under the same GC-MS conditions as the samples to generate a calibration curve.

-

3.3. Quantification: Identify 2-ethyldibenzofuran in the sample chromatogram based on its retention time and the presence of characteristic ions. Quantify the concentration using the calibration curve and correct for the recovery of the surrogate standard.

Protocol 2: Analysis of 2-Ethyldibenzofuran in Water Samples

This protocol details the extraction of 2-ethyldibenzofuran from water samples using solid-phase extraction (SPE) followed by GC-MS analysis.

1. Sample Preparation and Extraction:

-

1.1. Sample Collection: Collect water samples in clean, pre-rinsed amber glass bottles.

-

1.2. Filtration: If the water sample contains suspended solids, filter it through a glass fiber filter (e.g., 0.7 µm pore size).

-

1.3. Spiking with Surrogate Standard: Add a known amount of a suitable surrogate standard to a 1 L water sample.

-

1.4. Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5-10 mL of methanol followed by 5-10 mL of deionized water through it.

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5-10 mL of deionized water to remove any polar impurities.

-

Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

-

Elution: Elute the trapped analytes from the cartridge with a small volume (e.g., 2 x 5 mL) of a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

2. Extract Cleanup and Analysis:

-

2.1. Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

-

2.2. GC-MS Analysis: Analyze the concentrated extract using the GC-MS conditions described in Protocol 1.

Protocol 3: Analysis of 2-Ethyldibenzofuran in Air Samples

This protocol describes the collection of 2-ethyldibenzofuran from air using a high-volume sampler and subsequent analysis by GC-MS.

1. Sample Collection:

-

1.1. Sampler Setup: Use a high-volume air sampler equipped with a quartz-fiber filter (QFF) to collect particulate-phase compounds and a polyurethane foam (PUF) cartridge to trap gas-phase compounds.[6]

-

1.2. Sampling: Draw a known volume of air (e.g., 300-400 m³) through the sampler over a 24-hour period.[6]

-

1.3. Sample Handling: After sampling, carefully remove the QFF and PUF cartridge and store them in clean, sealed containers at -20°C until extraction.

2. Sample Preparation and Extraction:

-

2.1. Spiking: Spike both the QFF and the PUF cartridge with a surrogate standard.

-

2.2. Soxhlet Extraction:

-

Place the QFF and the PUF cartridge in a Soxhlet extractor.

-

Extract with a suitable solvent, such as a mixture of hexane and dichloromethane, for 16-24 hours.

-

3. Extract Cleanup and Analysis:

-

3.1. Concentration and Cleanup: Concentrate the extract and perform a cleanup step using silica gel or Florisil column chromatography as described in Protocol 1.

-

3.2. GC-MS Analysis: Analyze the cleaned extract using the GC-MS conditions described in Protocol 1.

Visualizations

The following diagrams illustrate the analytical workflows for the detection of 2-ethyldibenzofuran in different environmental matrices.

Caption: Workflow for the analysis of 2-ethyldibenzofuran in soil and sediment samples.

Caption: Workflow for the analysis of 2-ethyldibenzofuran in water samples.

Caption: Workflow for the analysis of 2-ethyldibenzofuran in air samples.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs) in soil by gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wwz.cedre.fr [wwz.cedre.fr]

- 4. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample preparation for determining polychlorinated dibenzo-p-dioxins and dibenzofurans in environmental samples with the use of a modified carbon column (Journal Article) | OSTI.GOV [osti.gov]

- 6. epa.gov [epa.gov]

Application Notes and Protocols for Two-Photon Uncaging of NDBF-Caged Flufenamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon uncaging is a powerful technique that allows for the precise spatiotemporal release of bioactive molecules in living tissues. The nitrodibenzofuran (NDBF) caging group has emerged as a highly efficient photolabile protecting group for two-photon excitation due to its high quantum yield and two-photon cross-section. This document provides detailed application notes and protocols for the experimental setup of two-photon uncaging of NDBF-caged flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID) known to modulate ion channels and inflammatory pathways. These guidelines are intended for researchers in neuroscience, cell biology, and drug development to facilitate the controlled release of flufenamic acid for studying its effects on cellular signaling with high precision.

Data Presentation

Photochemical Properties of NDBF-Caged Compounds

The NDBF caging group offers superior photochemical properties compared to traditional caging groups, making it ideal for two-photon uncaging experiments.[1] Below is a summary of the key quantitative data for NDBF-caged compounds.

| Property | Value | Reference |

| Caging Group | Nitrodibenzofuran (NDBF) | [1] |

| One-Photon Maximum Absorption (λmax) | ~330 nm | [2] |

| Molar Extinction Coefficient (ε) at λmax | 18,400 M⁻¹cm⁻¹ | [2] |

| Quantum Yield (Φ) | 0.7 | [2] |

| Two-Photon Cross-Section (δ₂) | ~0.6 GM | [2][3] |

| Recommended Two-Photon Excitation Wavelength | ~720-800 nm | [1][4] |

Note: The two-photon cross-section is for NDBF-EGTA and serves as an estimate for NDBF-caged flufenamic acid. The optimal excitation wavelength for NDBF-caged flufenamic acid may require empirical determination but is expected to be in the near-infrared range.

Signaling Pathways of Flufenamic Acid

Upon uncaging, flufenamic acid can modulate multiple signaling pathways. Its primary mechanisms of action include the inhibition of cyclooxygenase (COX) enzymes and the modulation of various ion channels.[5] Understanding these pathways is crucial for interpreting the results of uncaging experiments.

Caption: Signaling pathways modulated by flufenamic acid.

Experimental Protocols

Preparation of NDBF-Caged Flufenamic Acid

The synthesis of NDBF-caged flufenamic acid has not been explicitly detailed in the reviewed literature. However, a general approach would involve the esterification of the carboxylic acid group of flufenamic acid with an NDBF-containing alcohol (NDBF-OH). This would likely be achieved through standard coupling reactions, for example, using a carbodiimide like EDC in the presence of a catalyst such as DMAP. Purification would typically be performed using column chromatography. Researchers should refer to literature on the synthesis of other NDBF-caged carboxylic acids for more detailed synthetic strategies.

Two-Photon Uncaging Experimental Setup

A standard two-photon microscope equipped for uncaging is required. The key components are outlined below.

Caption: Experimental workflow for two-photon uncaging.

Protocol for Two-Photon Uncaging of NDBF-Caged Flufenamic Acid:

-

Sample Preparation:

-

Prepare a stock solution of NDBF-caged flufenamic acid in a suitable solvent (e.g., DMSO). The final concentration in the experimental buffer will need to be optimized, but a starting point of 10-100 µM is recommended based on protocols for other caged compounds.

-

For cellular experiments, the caged compound can be bath-applied to the recording chamber. Ensure the compound is biologically inert at the working concentration before photolysis.

-

-

Microscope and Laser Setup: